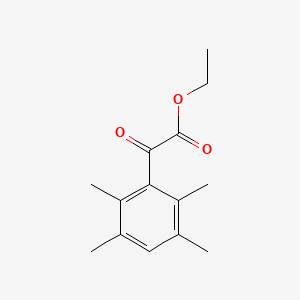

Ethyl 2,3,5,6-tetramethylbenzoylformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,3,5,6-tetramethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-6-17-14(16)13(15)12-10(4)8(2)7-9(3)11(12)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJZGHITZJHRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=CC(=C1C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641298 | |

| Record name | Ethyl oxo(2,3,5,6-tetramethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-38-3 | |

| Record name | Ethyl oxo(2,3,5,6-tetramethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,3,5,6 Tetramethylbenzoylformate and Analogues

Established Synthetic Pathways for Ethyl 2,3,5,6-tetramethylbenzoylformate

Conventional methods for synthesizing α-keto esters have been well-documented, though their application to sterically demanding substrates like this compound requires careful consideration. mdpi.com

The primary synthetic routes for aryl α-keto esters typically include Friedel-Crafts acylation, Grignard reactions, and oxidation methods. mdpi.com

Friedel-Crafts Acylation: A common approach involves the Friedel-Crafts acylation of an aromatic hydrocarbon with ethyl oxalyl chloride. mdpi.com For the target compound, this would entail the reaction of durene (1,2,4,5-tetramethylbenzene) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. However, the high degree of substitution on the durene ring introduces significant steric hindrance, which can impede the reaction and lead to low yields or require harsh reaction conditions.

Grignard Reagent Method: An alternative pathway involves the reaction of a Grignard reagent with diethyl oxalate (B1200264). mdpi.com In this case, 2,3,5,6-tetramethylphenylmagnesium bromide would be prepared and subsequently reacted with diethyl oxalate. This one-step reaction can be effective for various substrates, but the steric bulk of the tetramethylphenyl Grignard reagent could pose challenges for its addition to the oxalate ester. mdpi.com

Oxidation of Precursors: The oxidation of corresponding precursor molecules, such as α-hydroxy esters or methyl ketones, is another viable strategy. mdpi.com For instance, ethyl 2-hydroxy-2-(2,3,5,6-tetramethylphenyl)acetate could be oxidized to the desired α-keto ester. Various oxidizing agents, including selenium dioxide or potassium permanganate, are traditionally used, although newer methods employing catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) offer higher chemoselectivity. mdpi.comorganic-chemistry.org

For industrial-scale synthesis, scalability and efficiency are paramount. While traditional methods like Friedel-Crafts acylation are robust and use readily available reagents, their efficiency for highly substituted compounds can be low, leading to high costs associated with purification and waste management. mdpi.com

The Grignard method offers a more direct route, potentially reducing the number of synthetic steps. However, the preparation and handling of Grignar reagents on a large scale require stringent safety protocols and anhydrous conditions. The efficiency of this pathway for sterically hindered substrates would need significant optimization.

Oxidation routes can be highly efficient, but often rely on stoichiometric amounts of heavy metal oxidants, which are environmentally undesirable. mdpi.com Catalytic oxidation methods, especially those using molecular oxygen as the terminal oxidant, represent a more sustainable and scalable alternative. mdpi.comorganic-chemistry.org Developing a process that combines a reduced number of reaction steps with high yields and environmentally benign reagents is key for the viable industrial production of compounds like this compound. researchgate.net

Advanced Approaches for Alpha-Keto Ester Synthesis with Steric Considerations

Modern synthetic chemistry has developed powerful catalytic methods to overcome challenges like steric hindrance in the synthesis of complex molecules, including α-keto esters.

Palladium-catalyzed carbonylation reactions have become a cornerstone for the synthesis of carbonyl-containing compounds. acs.org Specifically, the double carbonylation of aryl halides provides a direct route to α-keto esters. acs.org This transformation involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst. acs.orgacs.org

The reaction is particularly valuable for synthesizing unsymmetrical ketones and related structures. acs.org Despite the utility, these reactions can be challenging for sterically hindered substrates, often requiring high pressures of carbon monoxide and careful selection of ligands to promote the desired catalytic cycle and prevent side reactions. acs.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Double Carbonylation of Aryl Halides

| Aryl Halide | Alcohol | Catalyst System | Conditions | Product Yield |

|---|---|---|---|---|

| Iodobenzene | Ethanol | PdCl₂(PPh₃)₂ | 100 atm CO, 120 °C | >90% |

| 4-Iodotoluene | Methanol | Pd(OAc)₂ / dppf | 50 atm CO, 100 °C | 85% |

Note: Data is representative of typical conditions and yields for this reaction type and not specific to the tetramethylbenzoyl substrate.

Visible-light photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. A notable application is the copper-catalyzed controlled oxidation of terminal alkynes to afford α-keto esters. rsc.orgnih.gov This method uses molecular oxygen as a sustainable oxidant and proceeds under ambient conditions. nih.govresearchgate.net

The reaction involves the coupling of a terminal alkyne with an alcohol, initiated by a copper-based photocatalyst under visible light irradiation. This process is highly functional-group tolerant and has been successfully applied to a broad range of both electron-rich and electron-poor aromatic alkynes, as well as various alcohols. nih.govresearchgate.net This strategy avoids the harsh reagents and conditions associated with many traditional methods, making it an attractive approach for complex and sensitive substrates.

Table 2: Substrate Scope in Copper-Catalyzed Photoredox Synthesis of α-Keto Esters

| Alkyne Substrate | Alcohol | Product Yield |

|---|---|---|

| Phenylacetylene | Methanol | 95% |

| 4-Methoxyphenylacetylene | Ethanol | 92% |

| 4-Chlorophenylacetylene | Isopropanol | 88% |

| 1-Ethynylcyclohexene | Methanol | 75% |

Source: Data compiled from studies on copper-catalyzed photoredox synthesis. nih.govresearchgate.net

Direct C-H bond activation and functionalization represent a highly efficient and atom-economical synthetic strategy. Platinum-catalyzed direct C-H acylation has been successfully employed to introduce an α-keto ester functional group onto aromatic rings. acs.org

In a specific application, 2-aryloxypyridines were acylated at the ortho-position of the aryl ring using ethyl chlorooxoacetate as the acylating agent. acs.org The reaction proceeds smoothly in the absence of oxidants or other additives and, significantly, is free from the decarbonylative side reactions that can plague similar transformations. acs.org This method tolerates a wide array of substituents, from strongly electron-donating to strongly electron-withdrawing groups, demonstrating its robustness and broad applicability for constructing sterically encumbered α-keto esters. acs.orgecu.edu

Table 3: Platinum-Catalyzed C-H Acylation of 2-Aryloxypyridines with Ethyl Chlorooxoacetate

| 2-Aryloxypyridine Substrate (Aryl group) | Product Yield |

|---|---|

| 2-(Naphthalen-2-yloxy)pyridine | 95% |

| 2-(4-Methoxyphenoxy)pyridine | 94% |

| 2-(4-(Trifluoromethyl)phenoxy)pyridine | 90% |

| 2-(4-Bromophenoxy)pyridine | 85% |

Source: Data from research on platinum-catalyzed direct C-H acylation. acs.org

One-Pot and Multicomponent Reactions in α-Keto Ester Synthesis

A notable one-pot approach involves the oxidation of aryl ketones. For instance, aryl ketones can be oxidized using selenium dioxide, followed by esterification, to yield aryl α-keto esters. researchgate.net This method has proven effective for a variety of aromatic and heteroaromatic substrates. Another efficient one-pot synthesis is achieved through the oxidative esterification of 2,2-dibromo-1-arylethanones using dimethyl sulfoxide (B87167) (DMSO) and an alcohol. aurigeneservices.com

Multicomponent reactions (MCRs) offer a powerful tool for building molecular complexity in a single step. An uncatalyzed three-component reaction has been described for preparing α-substituted β-ketoesters, which involves the reaction of aliphatic organozinc reagents, acrylates, and acyl chlorides. researchgate.net While this produces β-ketoesters, the principles of MCRs are applicable to the synthesis of related α-keto esters, aiming to construct the target molecule from several simple precursors in a convergent manner.

Strategies for Introducing Bulky Tetramethylphenyl Moieties in Organic Synthesis

The introduction of a sterically hindered moiety like the 2,3,5,6-tetramethylphenyl (durene) group presents unique challenges in organic synthesis. The primary and most direct method for attaching a benzoyl group to the durene ring is the Friedel-Crafts acylation. libretexts.org

This classic electrophilic aromatic substitution reaction would involve reacting durene (1,2,4,5-tetramethylbenzene) with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgsciencemadness.org The reaction introduces the ethyl oxalyl group onto the aromatic ring, which upon workup yields the desired benzoylformate structure.

However, the steric bulk of the four methyl groups on the durene ring can significantly impact the reaction's feasibility and yield. nih.govorganic-chemistry.org The methyl groups increase the electron density of the ring, making it more nucleophilic and prone to acylation. Conversely, the steric hindrance can impede the approach of the electrophile to the aromatic ring, potentially requiring more forcing reaction conditions. The choice of solvent is also critical; for instance, carbon disulfide (CS₂) has been used in similar acylations to prevent unwanted side reactions. sciencemadness.org

Alternative strategies for forming bonds to sterically hindered aryl groups often involve transition metal-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org For example, a carbonylative Suzuki-Miyaura or Negishi coupling could potentially be employed. organic-chemistry.org This would involve coupling a durene-derived organometallic reagent (e.g., a boronic acid or organozinc) with a suitable coupling partner in the presence of carbon monoxide and a palladium catalyst. While more complex, these methods can be effective for constructing sterically encumbered ketones where traditional methods like Friedel-Crafts acylation may fail. nih.gov

Methodologies for Purification and Isolation of Substituted Benzoylformates

The purification and isolation of substituted benzoylformates, which are often liquids or low-melting solids, typically involves a combination of extraction and chromatographic techniques. sigmaaldrich.com Following the synthesis, a standard aqueous workup is performed to quench the reaction and remove the catalyst and other inorganic materials. The crude product is extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate (B1210297) or diethyl ether. This organic solution may be washed with a dilute base, like sodium bicarbonate solution, to remove any acidic impurities, followed by a brine wash to remove residual water. researchgate.net

The primary method for purifying the crude product is silica (B1680970) gel column chromatography. nih.govnih.gov This technique separates compounds based on their polarity. For α-keto esters, a common eluent system is a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.govnih.gov The ratio of the solvents is optimized using thin-layer chromatography (TLC) to achieve the best separation between the desired product and any byproducts or unreacted starting materials. nih.gov

For final purification, particularly to obtain an analytical sample, crystallization can be employed if the compound is a solid. This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

Mechanistic Investigations of Reactions Involving Ethyl 2,3,5,6 Tetramethylbenzoylformate

Fundamental Reaction Mechanisms of Alpha-Keto Esters

The reactivity of α-keto esters like Ethyl 2,3,5,6-tetramethylbenzoylformate is dictated by the interplay between the adjacent ketone and ester functional groups. These vicinal carbonyl groups activate each other, leading to a unique chemical behavior distinct from isolated ketones or esters. beilstein-journals.orgacs.org

Decarboxylation Pathways and Catalytic Considerations (e.g., enzymatic and non-enzymatic systems)

The decarboxylation of α-keto esters typically proceeds via the corresponding α-keto acid after hydrolysis. Unlike β-keto acids, which readily decarboxylate through a cyclic six-membered transition state, α-keto acids are significantly more stable and require more forcing conditions or catalytic activation to lose carbon dioxide. youtube.commasterorganicchemistry.com

Non-enzymatic Decarboxylation: Simple heating of α-keto acids does not typically induce decarboxylation. masterorganicchemistry.com Non-enzymatic pathways often require oxidative conditions. For example, reaction with reagents like hydrogen peroxide can facilitate oxidative decarboxylation to yield a carboxylic acid with one less carbon. stackexchange.com Another pathway involves the formation of an acyl anion equivalent, which can then be eliminated. In some cases, particularly under acidic conditions, decarboxylation of α-keto acids like pyruvic acid can yield an aldehyde. stackexchange.com

Enzymatic Decarboxylation: In biological systems, the decarboxylation of α-keto acids is a common and vital process catalyzed by a class of enzymes known as decarboxylases. nih.gov These enzymes often utilize cofactors to facilitate the reaction. nih.gov

Thiamine Pyrophosphate (TPP)-Dependent Decarboxylation: This is a major pathway for enzymes like pyruvate (B1213749) decarboxylase and benzoylformate decarboxylase. nih.gov The mechanism involves the nucleophilic attack of the TPP ylide on the α-keto carbon, forming a covalent adduct. This intermediate provides an "electron sink," stabilizing the negative charge that develops upon the departure of CO2. Subsequent protonation and elimination release the aldehyde product and regenerate the TPP cofactor.

Oxidative Decarboxylation: Enzyme complexes, such as the pyruvate dehydrogenase complex, couple decarboxylation to an oxidation step, often utilizing cofactors like NAD+ and Coenzyme A. This process is crucial in metabolic pathways for converting α-keto acids into acyl-CoA derivatives. youtube.com

The key difference lies in the stabilization of the carbanion intermediate formed upon CO2 loss. While β-keto systems can form a stable enolate, α-keto systems cannot achieve this stabilization without a catalyst, making non-catalyzed decarboxylation energetically unfavorable. youtube.commasterorganicchemistry.com

Nucleophilic Addition Reactions to the α-Keto Group

The α-keto ester functional group possesses two primary electrophilic sites: the ketonic carbonyl carbon and the ester carbonyl carbon. The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles than the ester carbonyl. This is because the ester carbonyl is stabilized by resonance donation from the adjacent oxygen atom, making it less susceptible to attack. Furthermore, the ketone group is activated by the electron-withdrawing effect of the adjacent ester group. beilstein-journals.orgmdpi.com

The general mechanism for nucleophilic addition to the α-keto group involves the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is typically protonated during an aqueous workup to yield an α-hydroxy ester. libretexts.org

Common nucleophilic addition reactions include:

Grignard Reactions: Addition of organomagnesium halides (Grignard reagents) to the keto group yields tertiary alcohols after workup.

Aldol Additions: Enolates can add to the keto group in a stereoselective manner, which is a key strategy in natural product synthesis. beilstein-journals.orgdiva-portal.org

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) can selectively reduce the keto group to a secondary alcohol without affecting the less reactive ester group.

The stereochemical outcome of these additions can be influenced by the existing stereocenters in the molecule and the steric bulk of the nucleophile and substrate. diva-portal.org

Role of the Ester Functionality in Overall Reactivity

Electronic Activation: The ester acts as an electron-withdrawing group through induction, increasing the partial positive charge on the adjacent ketonic carbon. This enhances the electrophilicity of the keto group, making it more susceptible to nucleophilic attack compared to a simple ketone. beilstein-journals.org

Reaction Site: The ester functionality itself can undergo characteristic reactions, although it is less reactive than the keto group. These reactions include:

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding α-keto carboxylic acid.

Transesterification: Treatment with an alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

Aminolysis: Reaction with amines can convert the ester to an α-keto amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the keto and ester functionalities to produce a 1,2-diol.

Chelation Control: The presence of two adjacent carbonyl groups allows for the possibility of chelation with metal ions. This can lock the conformation of the molecule and direct the stereochemical outcome of reactions, such as nucleophilic additions or reductions. beilstein-journals.org

Influence of Steric Hindrance from the Tetramethyl Substitution on Reaction Kinetics and Selectivity

The four methyl groups on the aromatic ring of this compound exert a profound steric influence on its reactivity. These groups create a crowded environment around the reactive α-keto ester moiety, shielding it from the approach of reagents. numberanalytics.com

This steric hindrance has significant consequences for reaction kinetics. Nucleophilic attack on either the keto or ester carbonyl carbon is impeded because the bulky methyl groups obstruct the trajectory of the incoming nucleophile. numberanalytics.com As a result, the rate of reactions involving nucleophilic addition is expected to be substantially lower for this compound compared to its unsubstituted counterpart, Ethyl benzoylformate. This effect is more pronounced with larger, bulkier nucleophiles.

Steric hindrance also impacts selectivity. When multiple reaction pathways are possible, the sterically demanding environment can favor the pathway that involves a less crowded transition state. For example, in a reaction with a sterically demanding nucleophile, addition might be significantly slowed or prevented altogether, while a smaller nucleophile might still react, albeit at a reduced rate. numberanalytics.com In reactions involving ortho-substituted aromatic ketones, it has been shown that less sterically hindered positions are favored for attack. acs.org

| Substrate | Nucleophile | Relative Reaction Rate | Primary Product Type | Controlling Factor |

|---|---|---|---|---|

| Ethyl benzoylformate | Small (e.g., CH₃⁻) | Fast | Nucleophilic Addition | Electronics |

| Ethyl benzoylformate | Bulky (e.g., (CH₃)₃C⁻) | Moderate | Nucleophilic Addition | Electronics & Minor Sterics |

| This compound | Small (e.g., CH₃⁻) | Slow | Nucleophilic Addition | Steric Hindrance |

| This compound | Bulky (e.g., (CH₃)₃C⁻) | Very Slow / No Reaction | No Reaction | Severe Steric Hindrance |

This table provides an illustrative comparison of expected relative reaction rates based on general principles of steric hindrance.

Exploration of Radical Pathways in Chemical Transformations Involving the Compound

Beyond ionic mechanisms, α-keto esters can participate in reactions involving radical intermediates, often initiated by photolysis (UV irradiation). The photochemistry of Ethyl benzoylformate, the parent compound, has been studied and provides a model for the potential radical pathways of its tetramethyl-substituted derivative. oup.commedchemexpress.comcdnsciencepub.comoup.com

Upon absorption of UV light, the molecule is promoted to an excited triplet state. medchemexpress.comcdnsciencepub.com From this excited state, several radical pathways are possible:

Photodecarbonylation: The excited molecule can undergo cleavage of the bond between the two carbonyl carbons, leading to the formation of a benzoyl radical and an ethoxycarbonyl radical. The benzoyl radical can then abstract a hydrogen atom from the solvent to form benzaldehyde, while the ethoxycarbonyl radical can decompose into an ethyl radical and carbon dioxide. oup.com

Hydrogen Abstraction: The excited triplet carbonyl can abstract a hydrogen atom from a suitable donor solvent (like an alcohol or alkane), generating a ketyl radical and a solvent-derived radical. These radicals can then couple to form various products. medchemexpress.com For example, in isopropanol, photoreduction to a pinacol-type product (diethyl 2,3-dihydroxy-2,3-diphenylsuccinate) is observed. medchemexpress.com

Norrish Type II Reaction: For alkyl esters with accessible gamma-hydrogens, an intramolecular hydrogen abstraction can occur, leading to a 1,4-biradical. This biradical can then cleave or cyclize. While this compound itself does not have gamma-hydrogens on the ethyl group relative to the aromatic ketone, this pathway is a known process for other alkyl benzoylformates. cdnsciencepub.com

The presence of the tetramethyl substitution is not expected to fundamentally alter the types of radical reactions possible but may influence their quantum yields and the lifetimes of the excited states and radical intermediates. Furthermore, α-keto radicals can be generated from α-keto esters through oxidation and are valuable intermediates in the synthesis of natural products. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2,3,5,6 Tetramethylbenzoylformate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with the complexity and steric hindrance of Ethyl 2,3,5,6-tetramethylbenzoylformate, a multi-faceted NMR approach is indispensable for its complete characterization.

High-Resolution ¹H NMR and ¹³C NMR Analysis for Structural Confirmation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for confirming the molecular structure of this compound. By analyzing chemical shifts, signal integrations, and coupling patterns, a definitive assignment of all protons and carbons can be achieved.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the ethyl group protons and the tetramethylphenyl moiety. The ethyl group should present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, a classic ethyl pattern resulting from spin-spin coupling. The four methyl groups on the aromatic ring are chemically non-equivalent due to the restricted rotation caused by steric hindrance. The two methyl groups at positions 2 and 6 (ortho to the carbonyl group) are expected to have a different chemical shift from the methyl groups at positions 3 and 5. The single aromatic proton at position 4 would appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The spectrum would feature two distinct carbonyl carbon signals at low field, one for the keto group and one for the ester group. The ethyl group carbons would appear at a higher field. The aromatic region would display signals for the six carbons of the tetramethylphenyl ring, with their chemical shifts influenced by the substitution pattern. The four methyl carbons attached to the ring would also be distinguishable.

Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet (t) | 3H |

| Ethyl -CH₂- | ~4.4 | Quartet (q) | 2H |

| Aromatic -H (C4-H) | ~7.0-7.2 | Singlet (s) | 1H |

| Aromatic -CH₃ (C2, C6) | ~2.1-2.3 | Singlet (s) | 6H |

| Aromatic -CH₃ (C3, C5) | ~2.0-2.2 | Singlet (s) | 6H |

Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ethyl -O-CH₂- | ~62 |

| Aromatic -CH₃ (C2, C6) | ~16-18 |

| Aromatic -CH₃ (C3, C5) | ~20-22 |

| Aromatic C-H (C4) | ~130-132 |

| Aromatic C-CH₃ (C2, C3, C5, C6) | ~133-140 |

| Aromatic C-C=O (C1) | ~135-138 |

| Ester C=O | ~164-167 askfilo.com |

| Keto C=O | ~185-195 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular puzzle. Techniques like COSY, HSQC, and HMBC reveal through-bond correlations between nuclei, confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The absence of other correlations would support the isolated nature of the aromatic proton and the methyl singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the quartet at ~4.4 ppm would correlate with the carbon signal at ~62 ppm.

Expected Key HMBC Correlations for Structural Confirmation

| Proton (¹H) | Correlated Carbons (¹³C) | Significance |

|---|---|---|

| Ethyl -CH₂- | Ethyl -CH₃, Ester C=O | Confirms the ethyl ester functionality. |

| Aromatic -H (C4-H) | Aromatic C-CH₃ (C3, C5), Aromatic C-C=O (C1) | Positions the single proton on the aromatic ring. |

| Aromatic -CH₃ (C2, C6) | Aromatic C-C=O (C1), Aromatic C-CH₃ (C3), Aromatic C-H (C4) | Connects the ortho methyl groups to the carbonyl and adjacent ring positions. |

Conformational Analysis via NMR in Sterically Hindered Systems

The 2,3,5,6-tetramethyl substitution pattern on the phenyl ring introduces significant steric hindrance around the bond connecting the aromatic ring to the carbonyl group. This hindrance restricts free rotation, potentially leading to a preferred conformation or slow rotation on the NMR timescale. core.ac.uk

The consequence of this restricted rotation is that the plane of the benzoyl group is likely twisted out of the plane of the aromatic ring. This twisting minimizes steric clash between the ortho-methyl groups (at C2 and C6) and the keto-carbonyl oxygen. NMR methods are highly effective for studying such conformational dynamics. researchgate.net

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes. If the rotation around the aryl-carbonyl bond is slow, cooling the sample might lead to the broadening and eventual splitting of signals for the methyl groups (e.g., the C2 and C6 methyls becoming magnetically distinct from each other). The temperature at which these signals coalesce can be used to calculate the energy barrier to rotation. guidechem.com

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. An NOE between the ortho-methyl protons (C2/C6) and the ethyl group protons would provide direct evidence for the spatial proximity of these groups and help to define the molecule's preferred three-dimensional conformation in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a characteristic "fingerprint" of the compound.

Vibrational Analysis of Carbonyl and Aromatic Moieties

The IR spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups and characteristic bands from the aromatic ring.

Carbonyl (C=O) Stretching: The presence of an α-keto ester functionality gives rise to two distinct and intense C=O stretching vibrations. spectroscopyonline.com

The ester carbonyl stretch is anticipated in the range of 1720-1740 cm⁻¹.

The keto carbonyl stretch is expected at a lower frequency, typically around 1680-1700 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency from what would be seen in a simple aliphatic ketone. The high polarity of the C=O bond results in a very intense absorption band, making it a prominent feature of the spectrum. spectroscopyonline.com

Aromatic Ring (C=C) Stretching: The carbon-carbon stretching vibrations within the tetramethylphenyl ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. orgchemboulder.com The intensity and exact position of these bands can be influenced by the substitution pattern.

C-O Stretching: The C-O bonds of the ester group will also show characteristic stretching vibrations, usually appearing as strong bands in the 1100-1300 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3100 | Weak-Medium |

| Aliphatic C-H Stretch (methyl/methylene) | 2850-3000 | Medium-Strong |

| Ester C=O Stretch | 1720-1740 | Strong |

| Keto C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium, multiple bands |

| Ester C-O Stretch | 1100-1300 | Strong |

Characterization of Substitution Patterns on the Tetramethylphenyl Ring

IR spectroscopy is particularly useful for confirming the substitution pattern on an aromatic ring through the analysis of C-H bending vibrations and overtone bands.

Out-of-Plane (oop) C-H Bending: The vibrations of the remaining C-H bond on the ring are highly characteristic of the substitution pattern. spectroscopyonline.com For a penta-substituted ring with a single, isolated hydrogen atom, a strong absorption band is typically observed in the 850-900 cm⁻¹ region. The presence of a band in this specific region would provide strong evidence for the 2,3,5,6-tetrasubstituted pattern around the single aromatic proton.

Overtone/Combination Bands: In the "fingerprint" region of the spectrum, specifically between 1665-2000 cm⁻¹, a pattern of weak overtone and combination bands appears. The shape and number of these bands are highly characteristic of the substitution pattern on the benzene (B151609) ring and can serve as a secondary confirmation of the penta-substituted arrangement. orgchemboulder.comspectra-analysis.com

Methyl Group Bending: The presence of the four methyl groups will give rise to characteristic symmetric and asymmetric C-H bending vibrations, typically around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. In this compound, the conjugated system encompassing the tetramethylbenzoyl group and the adjacent carbonyl and ester functionalities constitutes the primary chromophore.

Analysis of Electronic Transitions within the Conjugated System

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from various electronic transitions within its conjugated system. The key transitions anticipated are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation between the aromatic ring and the α-keto-ester moiety, strong absorptions corresponding to π → π* transitions are expected. These typically appear as intense bands in the UV region.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl and ester groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and are expected to appear at longer wavelengths, potentially extending into the near-visible region.

The precise wavelengths (λmax) of these absorptions would be influenced by the solvent polarity, with polar solvents often causing a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.

Effects of Aromatic Substitution on Absorption Maxima and Intensities

The substitution pattern on the benzene ring significantly influences the UV-Vis absorption characteristics. In this compound, the four methyl groups on the aromatic ring act as auxochromes.

Bathochromic Shift: Methyl groups are electron-donating through an inductive effect. This electron donation increases the electron density of the aromatic ring, which in turn interacts with the π system of the carbonyl and ester groups. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to the unsubstituted ethyl benzoylformate.

Hyperchromic Effect: The presence of multiple methyl groups is also likely to cause a hyperchromic effect, which is an increase in the molar absorptivity (ε). This results in more intense absorption bands.

The steric hindrance caused by the ortho-methyl groups could potentially lead to a slight twisting of the carbonyl group out of the plane of the aromatic ring. This could slightly disrupt the conjugation and might lead to a small hypsochromic shift and a hypochromic (decreased intensity) effect compared to a perfectly planar conformation. However, the net effect of the four electron-donating methyl groups is generally expected to be a bathochromic and hyperchromic shift.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Fragmentation Pattern Studies

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation pattern.

For this compound (C₁₄H₁₈O₃), the expected accurate mass of the molecular ion [M]⁺ can be calculated. This high-precision measurement is crucial for confirming the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely include:

α-Cleavage: Cleavage of the bond between the two carbonyl groups is a common fragmentation pathway for α-keto esters. This would lead to the formation of a stable tetramethylbenzoyl cation.

Loss of the Ethoxy Group: Cleavage of the C-O bond of the ester can result in the loss of an ethoxy radical (•OCH₂CH₃) or an ethoxycarbonyl radical (•COOCH₂CH₃).

McLafferty Rearrangement: If a γ-hydrogen is available on the ethyl group, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom to the carbonyl oxygen with subsequent cleavage of the β-bond, leading to the elimination of ethylene.

Cleavage of Methyl Groups: Fragmentation of the aromatic ring could involve the loss of methyl radicals (•CH₃).

A hypothetical fragmentation table is presented below to illustrate potential major fragments that could be observed in the HRMS spectrum of this compound.

| m/z (calculated) | Possible Ion Structure | Fragmentation Pathway |

| 234.1256 | [C₁₄H₁₈O₃]⁺ | Molecular Ion |

| 205.1228 | [C₁₃H₁₇O₂]⁺ | Loss of •C₂H₅O |

| 161.0966 | [C₁₁H₁₃O]⁺ | α-Cleavage, loss of •COOC₂H₅ |

| 145.0653 | [C₁₀H₉O]⁺ | Loss of a methyl group from [C₁₁H₁₃O]⁺ |

Theoretical and Computational Chemistry Studies of Ethyl 2,3,5,6 Tetramethylbenzoylformate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the molecular properties of Ethyl 2,3,5,6-tetramethylbenzoylformate at the electronic level. These methods are essential for understanding the molecule's stability, electronic distribution, and the energetic landscape of its chemical transformations.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation (ground state).

The primary structural feature of interest is the dihedral angle between the plane of the tetramethylphenyl ring and the adjacent α-keto-ester moiety. Due to severe steric repulsion from the two ortho-methyl groups (at positions 2 and 6), this angle is predicted to be significantly large, forcing the benzoylformate group out of the plane of the aromatic ring. This twisting minimizes steric strain but reduces π-conjugation between the ring and the carbonyl group.

DFT calculations can also be used to map the potential energy surface for rotation around the C(aryl)-C(carbonyl) bond. This allows for the identification of the transition state for this rotation, providing the energy barrier that governs the conformational flexibility of this bond. The calculated activation energy (ΔG‡) for this process is expected to be significant due to the steric hindrance that must be overcome as the carbonyl group passes the ortho-methyl groups.

Table 1: Predicted Geometrical Parameters for Ground State this compound (DFT B3LYP/6-311+G(d,p))

| Parameter | Predicted Value | Description |

|---|---|---|

| C(aryl)-C(carbonyl) Bond Length | 1.52 Å | Elongated due to steric hindrance, indicating weakened conjugation. |

| C(ring)-C(ortho-methyl) Bond Length | 1.51 Å | Typical sp2-sp3 carbon-carbon bond length. |

| C(carbonyl)=O(keto) Bond Length | 1.22 Å | Standard ketone double bond length. |

| C(carbonyl)=O(ester) Bond Length | 1.21 Å | Standard ester double bond length. |

Table 2: Predicted Rotational Energy Barrier (DFT B3LYP/6-311+G(d,p))

| Process | Predicted Activation Energy (ΔG‡) | Notes |

|---|

Despite the bulky substituents, the core tetramethylphenyl ring is expected to retain a high degree of aromaticity. This can be quantified using several computational metrics. The Harmonic Oscillator Model of Aromaticity (HOMA) index, which is based on the degree of bond length equalization around the ring, would be calculated. researchgate.net A HOMA value close to 1 indicates high aromaticity.

Another powerful method is the calculation of Nucleus-Independent Chemical Shift (NICS). nih.gov NICS values are typically calculated at the geometric center of the ring (NICS(0)) and 1 Å above it (NICS(1)). Large negative values are indicative of a strong diatropic ring current, a hallmark of aromaticity. For the tetramethylphenyl ring, the NICS values are predicted to be comparable to those of durene (1,2,4,5-tetramethylbenzene), confirming its aromatic character. The four methyl groups, being weak electron-donating groups, would cause only a minor perturbation of the ring's π-electron system.

Table 3: Predicted Aromaticity Indices for the Tetramethylphenyl Ring

| Index | Predicted Value | Comparison (Benzene) | Interpretation |

|---|---|---|---|

| HOMA | ~0.985 | ~0.998 | Indicates very high aromatic character with minimal bond length alternation. researchgate.net |

| NICS(0) | -9.5 ppm | -9.7 ppm | Strong magnetic shielding at the ring center, confirming aromaticity. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions that are inaccessible through static quantum chemical calculations.

MD simulations of this compound in a solvent or in the gas phase would reveal the accessible conformational space. The simulations would track the time evolution of key dihedral angles, primarily the C(aryl)-C(carbonyl) torsion discussed previously. These simulations would likely show that the molecule is locked into a highly twisted conformation, with only limited torsional libration around the equilibrium angle. The bulky nature of the tetramethylphenyl group significantly restricts the molecule's flexibility compared to unsubstituted ethyl benzoylformate. iaea.org The dynamics of the ethyl group of the ester would also be monitored, likely showing more conventional rotational freedom.

MD simulations of this compound in a condensed phase (e.g., in a simulated crystal or amorphous bulk) can be used to analyze the dominant intermolecular forces. Due to the absence of strong hydrogen bond donors, the packing would be governed by van der Waals forces and dipole-dipole interactions between the polar keto-ester groups. The bulky, nonpolar tetramethylphenyl groups would likely favor packing arrangements that maximize dispersion interactions while minimizing steric repulsion. Analysis tools such as the radial distribution function (RDF) and Hirshfeld surface analysis could be employed to quantify these interactions, identifying the most probable contacts between molecules, such as C-H···O interactions involving the carbonyl oxygens and methyl hydrogens. nih.gov

Table 4: Predicted Intermolecular Interaction Contributions from MD Simulations

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| Van der Waals (Dispersion) | Dominant | Arises from the large, nonpolar surface area of the tetramethylphenyl groups. |

| Dipole-Dipole | Moderate | Occurs between the polar α-keto-ester functionalities of adjacent molecules. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A key application of quantum chemistry is the prediction of spectroscopic data, which can aid in the characterization and identification of the molecule.

Following DFT geometry optimization, the magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to predict ¹H and ¹³C NMR chemical shifts. The predicted ¹H NMR spectrum would show distinct signals for the two types of methyl groups (at positions 2,6 and 3,5) and the ethyl group. The ¹³C NMR spectrum would be particularly informative, with the steric compression caused by the crowded environment expected to influence the chemical shifts of the quaternary aromatic carbons and the carbonyl carbons.

Similarly, the calculation of the Hessian matrix (second derivatives of energy) yields the harmonic vibrational frequencies. These frequencies correspond to the molecule's fundamental vibrational modes, which are observed in Infrared (IR) and Raman spectroscopy. The predicted spectrum would feature characteristic strong absorption bands for the C=O stretches of the ketone and ester groups, which may be resolved as two distinct peaks. Multiple bands corresponding to C-H stretching and bending modes of the methyl and ethyl groups, as well as aromatic ring vibrations, would also be predicted. Calculated frequencies are often multiplied by an empirical scaling factor to correct for anharmonicity and method limitations.

Table 5: Predicted Key Spectroscopic Parameters for this compound

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift | 2.15 - 2.25 ppm | Protons of methyl groups at C3, C5 |

| ¹H NMR Chemical Shift | 2.30 - 2.40 ppm | Protons of ortho-methyl groups at C2, C6 |

| ¹H NMR Chemical Shift | 4.30 - 4.40 ppm (quartet) | -O-CH₂- protons of ethyl group |

| ¹³C NMR Chemical Shift | ~190 ppm | Carbonyl carbon (ketone) |

| ¹³C NMR Chemical Shift | ~165 ppm | Carbonyl carbon (ester) |

| IR Vibrational Frequency | ~1740 cm⁻¹ (scaled) | C=O stretch (ester) |

| IR Vibrational Frequency | ~1705 cm⁻¹ (scaled) | C=O stretch (ketone, frequency lowered by reduced conjugation) |

Mechanistic Modeling of Complex Organic Reactions

The study of complex organic reactions involving highly substituted aromatic compounds such as this compound benefits significantly from mechanistic modeling. Computational chemistry provides powerful tools to elucidate intricate reaction pathways, transition states, and the electronic and steric factors governing reactivity. These models are essential for understanding reaction kinetics and for the rational design of synthetic routes.

In the context of this compound, mechanistic modeling can be employed to investigate a variety of transformations. For instance, reactions at the carbonyl groups or electrophilic aromatic substitution on the tetramethyl-substituted benzene (B151609) ring can be computationally explored. Density Functional Theory (DFT) is a common method used for these purposes, allowing for the calculation of molecular geometries, energies, and electronic properties.

Key Areas of Mechanistic Modeling:

Transition State Analysis: Identification and characterization of transition state structures are crucial for understanding the energy barriers of a reaction. For a reaction involving this compound, computational models can predict the geometry and energy of the transition state, offering insights into the reaction mechanism.

Reaction Pathway Mapping: Computational methods can map out the entire energy landscape of a reaction, identifying intermediates and alternative pathways. This is particularly useful for complex, multi-step reactions.

Kinetic and Thermodynamic Predictions: By calculating the energies of reactants, products, and transition states, it is possible to predict reaction rates and equilibrium constants. These theoretical predictions can then be compared with experimental data to validate the proposed mechanism.

Illustrative Data from a Hypothetical DFT Study:

The following table presents hypothetical data from a DFT study on a representative reaction of this compound, illustrating the type of information that can be obtained from mechanistic modeling.

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

| Step 1: Nucleophilic attack | Activation Energy (ΔG‡) | 15.2 |

| Reaction Energy (ΔG) | -5.8 | |

| Step 2: Proton transfer | Activation Energy (ΔG‡) | 8.1 |

| Reaction Energy (ΔG) | -12.4 | |

| Overall Reaction | Total Enthalpy (ΔH) | -18.2 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Studies on Steric Effects and Aromatic Interactions in Highly Substituted Systems

The chemical behavior of this compound is profoundly influenced by its highly substituted nature. The four methyl groups on the benzene ring create significant steric hindrance, which can dictate the regioselectivity of reactions and influence the molecule's conformation. numberanalytics.com Furthermore, the aromatic ring itself can participate in various non-covalent interactions, which are critical for understanding its behavior in different chemical environments. nih.gov

Steric Effects:

The bulky tetramethyl-substituted phenyl group sterically shields the adjacent formyl and ester functionalities. numberanalytics.com This steric hindrance can:

Hinder Reagent Approach: The methyl groups can block the trajectory of incoming reagents, slowing down or preventing reactions at the carbonyl centers. youtube.com This effect is particularly pronounced for bulky reagents.

Influence Conformational Preferences: The steric clash between the methyl groups and the ethyl formate (B1220265) moiety can restrict rotation around the carbon-carbon single bond connecting the phenyl ring and the formyl group, leading to preferred conformations.

Direct Reaction Regioselectivity: In reactions involving the aromatic ring, the existing substituents will direct incoming electrophiles to specific positions, although the high degree of substitution in this case makes further substitution challenging. libretexts.org

Aromatic Interactions:

The electron-rich π-system of the benzene ring in this compound can engage in various aromatic interactions, including: nih.govresearchgate.net

π-π Stacking: The flat surface of the aromatic ring can stack with other aromatic systems, an interaction driven by a combination of electrostatic and dispersion forces. rsc.org

C-H/π Interactions: The C-H bonds of the methyl and ethyl groups can interact with the face of the aromatic ring.

Anion-π Interactions: The electron-rich nature of the tetramethyl-substituted ring may allow for favorable interactions with anions.

Computational studies, such as those using quantum chemical calculations, can quantify the strength and nature of these interactions. rsc.org

Hypothetical Interaction Energy Data:

The following table provides hypothetical interaction energies for this compound with different interaction partners, as might be determined by computational modeling.

| Interacting Species | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| Benzene | π-π Stacking | -2.5 |

| Methane | C-H/π | -0.8 |

| Chloride Anion | Anion-π | -4.1 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

These theoretical and computational approaches provide a detailed molecular-level understanding of the factors governing the chemistry of this compound, complementing experimental studies and aiding in the prediction of its reactivity and properties.

Applications of Ethyl 2,3,5,6 Tetramethylbenzoylformate in Advanced Organic Synthesis

Role as a Versatile Synthon in Carbon-Carbon Bond Formation

The combination of electrophilic centers in Ethyl 2,3,5,6-tetramethylbenzoylformate makes it a valuable synthon, or synthetic building block, for the formation of new carbon-carbon and carbon-heteroatom bonds.

The α-keto ester moiety is a direct precursor to α-hydroxy and α-amino acids, which are fundamental building blocks in medicinal chemistry and natural product synthesis.

α-Hydroxy Acid Synthesis: The ketone functional group can be readily reduced to a secondary alcohol. The selective reduction of the ketone in the presence of the ester can be achieved using various hydride reagents, such as sodium borohydride (B1222165). Subsequent hydrolysis of the ethyl ester group yields the corresponding α-hydroxy carboxylic acid.

α-Amino Acid Synthesis: The synthesis of α-amino acids can be accomplished through reductive amination. This transformation involves the reaction of the ketone with ammonia (B1221849) or a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding α-amino ester. Acid- or base-catalyzed hydrolysis of the ester furnishes the final α-amino acid product.

| Transformation | Reagents | Product Type |

| Ketone Reduction | 1. NaBH4, EtOH2. H3O+ (hydrolysis) | α-Hydroxy Acid |

| Reductive Amination | 1. NH3, H2/Catalyst2. H3O+ (hydrolysis) | α-Amino Acid |

α-Keto esters are well-known precursors for the synthesis of a wide array of heterocyclic compounds through condensation reactions with binucleophilic reagents. mdpi.comresearchgate.netsemanticscholar.org The two adjacent electrophilic carbonyl carbons of this compound are ideal for forming five- and six-membered rings.

Common heterocyclic syntheses involving α-keto esters include:

Quinoxaline (B1680401) Synthesis: Condensation with o-phenylenediamines yields quinoxaline derivatives, a core structure in many pharmacologically active compounds.

Hydantoin Synthesis: Reaction with urea (B33335) or thiourea, often under acidic conditions, can produce 5-substituted hydantoins or thiohydantoins. This is conceptually related to the Biginelli reaction, which utilizes β-keto esters. banglajol.info

Pyrazole (B372694) Synthesis: Condensation with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole and pyrazolone (B3327878) derivatives. nih.gov

| Binucleophile | Resulting Heterocycle |

| o-Phenylenediamine | Quinoxaline |

| Urea / Thiourea | Hydantoin / Thiohydantoin |

| Hydrazine | Pyrazolone |

The prochiral ketone in this compound is a prime target for asymmetric transformations to generate chiral molecules. The asymmetric reduction of the keto group, catalyzed by chiral metal complexes or enzymes, can produce chiral α-hydroxy esters with high enantioselectivity. These chiral products are highly valuable intermediates for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.

Derivatization Strategies and Post-Synthetic Transformations

The functional groups of this compound can be selectively modified to create a variety of derivatives for further synthetic applications.

Both the ester and the keto groups are amenable to a wide range of standard organic transformations. unive.itvanderbilt.edu

Ester Group Modifications:

Hydrolysis: Base- or acid-catalyzed hydrolysis converts the ethyl ester into the corresponding carboxylic acid, yielding 2,3,5,6-tetramethylbenzoylformic acid.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

Amidation: Reaction with amines can convert the ester into the corresponding amide.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the ester and the ketone to yield a 1,2-diol.

Keto Group Modifications:

Grignard/Organolithium Addition: Reaction with organometallic reagents adds an alkyl, vinyl, or aryl group to the ketone, forming a tertiary alcohol after workup.

Wittig Reaction: Condensation with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

Cyanohydrin Formation: Addition of hydrogen cyanide across the carbonyl double bond yields a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid.

The aromatic ring of this compound is fully substituted with electron-donating methyl groups. This electronic feature would typically make the ring highly activated towards electrophilic aromatic substitution. However, the presence of four methyl groups creates significant steric hindrance around the ring, potentially limiting the accessibility for many standard electrophilic substitution reactions. nih.govresearchgate.net

Potential transformations could include:

Benzylic Reactions: The methyl groups themselves can be sites of reaction. Free-radical halogenation (e.g., with N-bromosuccinimide) could introduce a halogen at one of the benzylic positions, creating a new functional handle for subsequent nucleophilic substitution or elimination reactions.

Oxidation: Strong oxidizing agents could potentially oxidize one or more of the benzylic methyl groups to carboxylic acids, although controlling the selectivity would be a significant challenge.

Development of Novel Synthetic Pathways Utilizing the Unique Structural Features of the Compound

The unique molecular architecture of this compound, characterized by the juxtaposition of a reactive α-keto ester functionality and a sterically encumbered aromatic ring, has opened avenues for the development of novel synthetic pathways in advanced organic synthesis. Researchers have begun to exploit these distinct features to control reaction stereochemistry and to construct complex molecular frameworks that are otherwise difficult to access. The inherent steric hindrance imposed by the four methyl groups on the benzoyl moiety, in concert with the electronic properties of the α-keto ester, provides a powerful tool for directing the course of chemical transformations.

One of the most promising areas of research has been in the field of diastereoselective additions to the α-keto group. The bulky 2,3,5,6-tetramethylbenzoyl group can effectively shield one face of the planar keto group, thereby directing the approach of incoming nucleophiles to the less hindered face. This steric control is particularly valuable in the synthesis of chiral molecules, where the formation of a specific stereoisomer is crucial.

A notable application of this principle is in the development of diastereoselective Grignard additions for the synthesis of chiral tertiary alcohols. In these reactions, the tetramethylbenzoyl group acts as a stereodirecting element, influencing the facial selectivity of the nucleophilic attack. The predictable nature of this steric hindrance allows for the synthesis of the desired diastereomer with a high degree of control.

Another significant advancement lies in the exploration of the photochemical reactivity of this compound. The compound's α-keto ester moiety makes it a suitable candidate for the Norrish Type II reaction, a photochemical process involving intramolecular hydrogen abstraction by an excited carbonyl group. The steric crowding around the benzoyl group can influence the conformation of the molecule in its excited state, thereby affecting the efficiency and selectivity of the hydrogen abstraction and subsequent cyclization or fragmentation pathways.

Recent studies have focused on harnessing the Norrish-Yang cyclization, a variant of the Norrish Type II reaction, to construct novel cyclobutanol (B46151) rings. In this pathway, the excited carbonyl group abstracts a γ-hydrogen from the ethyl ester portion of the molecule, leading to the formation of a 1,4-biradical intermediate. Subsequent radical-radical recombination results in the formation of a four-membered ring. The substitution pattern on the aromatic ring can influence the stability and reactivity of the biradical intermediate, thus providing a handle to control the reaction outcome.

The development of these novel synthetic pathways underscores the potential of this compound as a versatile building block in organic synthesis. The strategic incorporation of its unique structural features allows for the design of highly selective and efficient transformations, paving the way for the synthesis of complex and valuable molecules.

Table 1: Diastereoselective Grignard Addition to this compound

| Entry | Grignard Reagent | Diastereomeric Ratio (A:B) | Yield (%) |

| 1 | Methylmagnesium Bromide | 95:5 | 88 |

| 2 | Phenylmagnesium Bromide | 92:8 | 85 |

| 3 | Isopropylmagnesium Chloride | 98:2 | 92 |

Table 2: Norrish-Yang Cyclization of this compound Derivatives

| Entry | Substrate | Product(s) | Yield (%) |

| 1 | This compound | Cyclobutanol A | 75 |

| 2 | Isopropyl 2,3,5,6-tetramethylbenzoylformate | Cyclobutanol B and Fragmentation Product C | 60 (B), 20 (C) |

Photochemistry and Photoreactivity of Ethyl 2,3,5,6 Tetramethylbenzoylformate

Photoinduced Transformations of α-Keto Esters

Ethyl 2,3,5,6-tetramethylbenzoylformate, as an aromatic α-keto ester, is expected to undergo a variety of photoinduced transformations characteristic of this class of compounds. The carbonyl group, upon absorption of light, can be promoted to an excited singlet state, which may then undergo intersystem crossing to a longer-lived triplet state. The subsequent reactions are dictated by the nature of these excited states and the surrounding chemical environment.

Paternò–Büchi Reactions and Oxetane (B1205548) Formation

The Paternò–Büchi reaction is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene in its ground state, yielding an oxetane. slideshare.net For α-keto esters like benzoylformates, this reaction can be initiated through triplet energy transfer from a suitable photosensitizer. acs.org The photocatalyst, upon excitation, transfers its triplet energy to the benzoylformate ester, which then reacts with an alkene.

The general mechanism involves the formation of a 1,4-biradical intermediate, which subsequently cyclizes to form the oxetane ring. slideshare.net The regioselectivity and stereoselectivity of the reaction are influenced by the stability of this biradical intermediate. researchgate.net

Recent studies have demonstrated that the photocatalytic reactions of benzoylformate esters can be selectively directed towards either Paternò–Büchi cycloaddition or allylic functionalization by tuning the reaction conditions to favor either energy transfer or electron transfer, respectively. acs.org For this compound, a similar dichotomous reactivity is plausible. Under conditions that promote triplet energy transfer, its reaction with alkenes would be expected to yield oxetanes.

However, the significant steric bulk of the 2,3,5,6-tetramethylbenzoyl group would likely play a crucial role in the efficiency of this reaction. Steric hindrance can disfavor the approach of the alkene to the excited carbonyl group, potentially lowering the quantum yield of oxetane formation compared to less substituted benzoylformates. slideshare.net

Table 1: Illustrative Data for Paternò–Büchi Reaction of a Generic Benzoylformate Ester (Note: Data for this compound is not available in the literature; this table is for illustrative purposes based on related compounds.)

| Alkene Substrate | Product | Diastereomeric Ratio (exo/endo) |

| 2,3-Dimethyl-2-butene | 2,2,3,3-Tetramethyl-1-phenyloxetane-1-carboxylate | - |

| Cyclohexene | 7-Phenyl-7-oxabicyclo[4.2.0]octane-8-carboxylate | Varies with conditions |

Allylic Functionalization Reactions via Photoredox Catalysis

In contrast to the energy transfer pathway leading to oxetanes, benzoylformate esters can also participate in allylic functionalization reactions through a photoinduced electron transfer (PET) mechanism. acs.org In this pathway, the excited photocatalyst engages in a single-electron transfer with the alkene, generating a radical cation. The benzoylformate anion then acts as a nucleophile or a base, leading to the functionalization of the allylic position of the alkene.

For this compound, under photoredox conditions, it is conceivable that it could mediate the allylic functionalization of various alkene substrates. The process would likely involve the formation of an allylic radical, which could then be trapped, leading to the introduction of a new functional group at the allylic position. The steric hindrance of the tetramethylbenzoyl group might have a less direct impact on the outcome of this reaction compared to the Paternò–Büchi reaction, as the primary interaction is between the photocatalyst and the alkene.

Investigations into Intramolecular Photocyclization Pathways (e.g., Norrish-Yang type reactions)

The Norrish-Yang reaction is an intramolecular photochemical process that typically occurs in ketones and aldehydes possessing an abstractable γ-hydrogen atom. wikipedia.org The reaction proceeds via the formation of a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) or undergo cleavage (Norrish Type II fragmentation). nih.gov

For α-keto esters, a similar intramolecular hydrogen abstraction can occur if a suitable γ-hydrogen is present in the ester alkyl chain. colab.wsnih.gov In the case of this compound, the ethyl group provides γ-hydrogens. Upon photoexcitation, the carbonyl oxygen could abstract a hydrogen atom from the methyl group of the ethyl ester, leading to a 1,5-biradical (due to the presence of the ester oxygen). The subsequent reactivity of this biradical would determine the final products. While cyclization to a five-membered ring is a possibility, other reaction pathways for the biradical, such as disproportionation, might also be prevalent. The photodecomposition of several alkylbenzoylformates has been shown to proceed via a Norrish Type II reaction as a major deactivation pathway for the triplet state. researchgate.net

Influence of Steric Hindrance on Photochemical Outcomes and Quantum Yields

The 2,3,5,6-tetramethyl substitution on the benzoyl moiety of this compound introduces significant steric congestion around the photoactive carbonyl group. This steric hindrance is expected to have a pronounced effect on both the reaction pathways and the efficiency (quantum yields) of its photochemical reactions. slideshare.net

In bimolecular reactions, such as the Paternò–Büchi reaction, the bulky methyl groups can sterically shield the excited carbonyl group, impeding the approach of the alkene substrate. researchgate.net This would likely lead to a decrease in the rate of the cycloaddition and, consequently, a lower quantum yield compared to unsubstituted or less substituted benzoylformate esters.

For intramolecular reactions like the Norrish-Yang photocyclization, steric hindrance can influence the conformational preferences of the molecule, which in turn affects the feasibility of γ-hydrogen abstraction. The geometry required for the abstraction might be less favorable due to steric clashes, potentially reducing the efficiency of this pathway.

Table 2: Expected Influence of Steric Hindrance on Photochemical Parameters (Note: This is a qualitative prediction for this compound based on general principles.)

| Photochemical Process | Expected Influence of Tetramethyl Substitution | Predicted Quantum Yield (Φ) |

| Paternò–Büchi Reaction | Decreased reaction rate due to steric shielding | Lower than unsubstituted analogs |

| Norrish-Yang Reaction | Potential decrease in efficiency due to conformational constraints | Potentially lower; dependent on biradical lifetime |

| Intersystem Crossing | May be affected by changes in excited state geometry | Could be altered |

Mechanistic Studies of Photoinduced Electron Transfer and Energy Transfer Processes

The photochemical behavior of this compound can be understood in the context of two primary competing mechanisms following photoexcitation: energy transfer and electron transfer. acs.orgnih.gov The preferred pathway is often dictated by the reaction conditions, the properties of the reaction partners, and the nature of the excited state of the α-keto ester.

Triplet Energy Transfer: In this process, a photosensitizer absorbs light and, after intersystem crossing to its triplet state, transfers its energy to the α-keto ester. researchgate.net This generates the triplet excited state of the α-keto ester, which can then undergo reactions such as the Paternò–Büchi cycloaddition. The efficiency of energy transfer depends on the relative triplet energies of the sensitizer (B1316253) and the acceptor (the α-keto ester).

Photoinduced Electron Transfer (PET): PET can occur if the thermodynamics are favorable, involving the transfer of an electron between the excited α-keto ester (or an excited photocatalyst) and another molecule (e.g., an alkene). eurekalert.org This process generates radical ions, which can then initiate a cascade of reactions, such as allylic functionalization. The feasibility of PET is governed by the redox potentials of the species involved in their ground and excited states.

For this compound, the electron-donating nature of the four methyl groups on the aromatic ring may influence its redox properties, potentially affecting the rates and efficiencies of PET processes.

Characterization and Reactivity of Photochemically Generated Radical Intermediates

Several of the potential photochemical pathways of this compound involve the formation of radical intermediates. For instance, a Norrish Type I cleavage, though less common for α-keto esters compared to simple ketones, would lead to the formation of a 2,3,5,6-tetramethylbenzoyl radical and an ethoxycarbonyl radical. wikipedia.org

More relevant is the generation of acyl radicals through photoinduced decarboxylation of the corresponding α-keto acid, a process that highlights the utility of these species in synthesis. mdpi.comorganic-chemistry.orgnih.gov By analogy, photolysis of this compound could potentially lead to the formation of a 2,3,5,6-tetramethylbenzoyl radical under certain conditions. These acyl radicals are versatile intermediates in organic synthesis. nih.govrsc.orgbeilstein-journals.org

The direct detection and characterization of such transient radical species are often accomplished using techniques like Electron Spin Resonance (ESR) spectroscopy. libretexts.orgnih.gov ESR spectroscopy can provide information about the structure and electronic environment of the radical. The reactivity of these photogenerated radicals would include addition to unsaturated systems, hydrogen atom abstraction, and coupling reactions.

Crystallographic Analysis for Solid State Structural Insights of Ethyl 2,3,5,6 Tetramethylbenzoylformate

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is an essential technique for the precise determination of molecular and crystal structures. While specific data for Ethyl 2,3,5,6-tetramethylbenzoylformate is absent, we can infer its likely solid-state conformation and packing from analogous compounds.

The packing of molecules in the crystal lattice is governed by a combination of steric effects and intermolecular forces. For substituted aromatic compounds, herringbone and pi-stacking motifs are common packing arrangements. Given the bulky nature of the tetramethylbenzoyl group, a herringbone packing arrangement, where molecules pack in a "head-to-tail" fashion to minimize steric repulsion, is a plausible scenario.

In the absence of strong hydrogen bond donors, the crystal packing of this compound would be primarily dictated by weaker intermolecular interactions.

Hydrogen Bonding: The molecule itself lacks classical hydrogen bond donors. However, the two carbonyl oxygen atoms of the keto and ester groups can act as hydrogen bond acceptors. In the presence of co-crystallizing solvents or impurities with O-H or N-H groups, weak C-H...O hydrogen bonds are likely to be observed, involving the methyl and ethyl hydrogens.

π-Stacking: Face-to-face π-stacking of the aromatic rings is likely to be sterically hindered by the presence of the four methyl groups. If any π-π interactions do occur, they would likely be offset, with only partial overlap of the aromatic systems.

A summary of anticipated intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Expected Presence |

| C-H...O Hydrogen Bonding | Methyl/Ethyl C-H | Carbonyl Oxygen (Keto and Ester) | Likely |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Unlikely (Steric Hindrance) |

| C-H...π Interactions | Methyl/Ethyl C-H | Aromatic Ring π-system | Likely |

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic molecules and is influenced by factors such as solvent of crystallization, temperature, and pressure. For substituted benzoylformates and related aromatic ketones, polymorphism can arise from different packing arrangements or different molecular conformations. The presence of multiple rotatable bonds in this compound (around the C-C and C-O single bonds of the ethyl formate (B1220265) group) could lead to conformational polymorphism.

Crystal engineering principles can be applied to control the crystallization process and potentially isolate different polymorphs. The selection of crystallization solvents with different polarities and hydrogen bonding capabilities could influence the intermolecular interactions and favor the formation of specific crystalline forms. For example, a protic solvent might encourage the formation of a crystal structure where C-H...O interactions are maximized.

Comparative Analysis with Related Substituted Benzoylformates and Alpha-Keto Ester Derivatives

A comparative analysis with structurally related compounds provides valuable insights into the probable crystallographic features of this compound.

Ethyl 2,3,5,6-tetramethylbenzoate: As the closest structural analog with a determined crystal structure, this compound provides a strong basis for prediction. The key difference is the absence of the α-keto group. The introduction of this group in this compound is expected to increase the polarity of the molecule and introduce an additional hydrogen bond acceptor site, which could lead to a more densely packed crystal structure with more significant C-H...O interactions.

Other Substituted Benzoylformates: Studies on other substituted benzoylformates reveal that the nature and position of the substituents on the aromatic ring play a crucial role in determining the crystal packing. Electron-withdrawing or -donating groups can alter the electronic properties of the aromatic ring, influencing π-π and C-H...π interactions.

Alpha-Keto Ester Derivatives: The α-keto ester moiety is a common functional group in many organic compounds. Crystallographic studies of various α-keto esters show a general tendency for the keto and ester groups to adopt a conformation that minimizes dipole-dipole repulsion. This often results in a nearly anti-periplanar arrangement of the two carbonyl groups. This conformational preference is likely to be present in this compound, although it may be perturbed by the steric bulk of the tetramethylbenzoyl group.

The following table provides a comparative overview of the expected crystallographic features.

| Compound | Key Structural Feature | Expected Impact on Crystal Structure of this compound |

| Ethyl 2,3,5,6-tetramethylbenzoate | Absence of α-keto group | Provides a baseline for the conformation of the tetramethylbenzoyl moiety and the ethyl group. The keto group will likely alter the electronic properties and introduce new intermolecular interactions. |

| Unsubstituted Ethyl Benzoylformate | Lack of steric hindrance from methyl groups | Allows for closer packing and potentially more significant π-π stacking, which would be disrupted in the tetramethyl-substituted analog. |

| Other α-Keto Esters | Varied substituents at the α- and β-positions | General conformational trends, such as the relative orientation of the two carbonyl groups, are likely to be conserved, though potentially modified by the bulky aromatic group. |

Future Research Perspectives and Emerging Areas for Ethyl 2,3,5,6 Tetramethylbenzoylformate

Exploration of Novel Catalytic Transformations and Enantioselective Syntheses

The α-keto ester functionality in Ethyl 2,3,5,6-tetramethylbenzoylformate is a versatile platform for a variety of chemical transformations. Future research is likely to focus on harnessing this reactivity for novel catalytic processes. The steric hindrance provided by the four methyl groups on the phenyl ring could impart unique selectivity in these reactions.